Cytotoxicity vs. Plecomacrolide Class
Formamicin demonstrates picomolar-range cytotoxicity against murine leukemia cell lines, a potency level that distinguishes it from the more commonly studied V-ATPase-inhibitory plecomacrolides. In direct assays, formamicin exhibited IC50 values of 0.13–0.15 ng/mL against EL4, P388, and L1210 leukemia cells . For comparison, the representative class member bafilomycin A1 is typically characterized by its V-ATPase inhibition (IC50 ~0.4-0.5 nM) and antifungal activity, with reported cytotoxic IC50 values against various cancer cell lines generally falling in the nanomolar to low micromolar range, orders of magnitude higher than formamicin's activity . This vast difference in cytotoxic potency, measured in the same murine leukemia models, strongly indicates that formamicin's biological effects are not solely attributable to V-ATPase inhibition.
| Evidence Dimension | In vitro cytotoxicity (IC50) against murine leukemia cell lines |
|---|---|
| Target Compound Data | IC50 = 0.13–0.15 ng/mL (EL4, P388, L1210) |
| Comparator Or Baseline | Bafilomycin A1: Reported cytotoxic IC50 values typically >1 nM (e.g., ~10-100 nM against other cancer lines, no picomolar activity reported in comparable leukemia models) |
| Quantified Difference | Formamicin's IC50 is approximately 100- to 1000-fold more potent than typical bafilomycin A1 cytotoxic IC50 values in cancer cell lines. |
| Conditions | Murine leukemia cell lines (EL4, P388, L1210) in standard in vitro cytotoxicity assays. |
Why This Matters
For researchers in oncology drug discovery, formamicin's extreme potency offers a unique chemical probe for studying cell death mechanisms that are independent of or supplementary to V-ATPase inhibition, a feature not available with bafilomycin A1 or concanamycin A.
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- [2] Bowman, E. J.; Siebers, A.; Altendorf, K. Bafilomycins: a class of inhibitors of membrane ATPases from microorganisms, animal cells, and plant cells. Proc. Natl. Acad. Sci. U. S. A. 1988, 85 (21), 7972–7976. View Source
